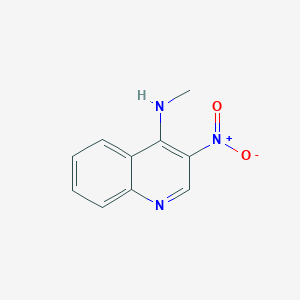

4-Methylamino-3-nitroquinoline

Description

Contextualization of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govnih.gov Consequently, quinoline derivatives have been extensively studied and are known to exhibit a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govontosight.aitandfonline.com The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, significantly expanding its chemical space and pharmacological profile. researchgate.net This adaptability has made quinoline derivatives a cornerstone in the development of numerous therapeutic agents. nih.govresearchgate.net

Historical Perspective on the Discovery and Initial Significance of 4-Methylamino-3-nitroquinoline

The initial synthesis and characterization of this compound can be traced back to research focused on the exploration of substituted quinolines for potential therapeutic applications. A 1987 patent, for instance, describes the preparation of this compound as an intermediate in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, which were investigated for their antiviral properties. google.com The synthesis involved the reaction of 4-chloro-3-nitroquinoline (B17048) with methylamine (B109427), yielding this compound with a melting point of 168-170°C. google.com This early work highlights the compound's role as a building block for more complex heterocyclic systems.

Current Research Landscape and Emerging Areas for this compound

Current research continues to explore the utility of this compound and related nitroquinoline derivatives in various scientific domains. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the chemical reactivity of the quinoline ring, making it a subject of interest for synthetic chemists. The amino and nitro functional groups also open avenues for the design of novel compounds with potential biological activities. For instance, the development of new synthetic methodologies, such as microwave-assisted reactions, has facilitated the efficient synthesis of amino-substituted nitroquinolines. researchgate.net Emerging research appears to be focused on leveraging the unique electronic and structural features of this compound for applications in medicinal chemistry, potentially as a precursor for novel therapeutic agents or as a scaffold for developing inhibitors of specific enzymes. dtic.milacs.org

Scope and Objectives of the Comprehensive Research Overview

This article provides a focused and comprehensive overview of the chemical compound this compound. The primary objective is to present a detailed account of its chemical properties, synthesis, and the research findings related to its biological activities, based on available scientific literature. This overview will strictly adhere to the outlined topics, providing a scientifically accurate and thorough examination of the existing knowledge surrounding this specific quinoline derivative.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | google.com |

| Molecular Weight | 188.186 g/mol | synquestlabs.com |

| Melting Point | 168-170 °C | google.com |

| Appearance | Not explicitly stated for the final compound, related starting materials are described as powders or crystals. | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

99009-86-6 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-methyl-3-nitroquinolin-4-amine |

InChI |

InChI=1S/C10H9N3O2/c1-11-10-7-4-2-3-5-8(7)12-6-9(10)13(14)15/h2-6H,1H3,(H,11,12) |

InChI Key |

HAAYRLITTXBZOP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methylamino 3 Nitroquinoline

Established Synthetic Routes to 4-Methylamino-3-nitroquinoline

The preparation of this compound is primarily achieved through a multi-step synthesis that relies on the established reactivity of the quinoline (B57606) core. The most common pathway involves the initial construction of a 3-nitro-4-quinolone precursor, followed by chlorination and subsequent nucleophilic aromatic substitution.

Precursor Chemistry and Reaction Conditions

The synthesis of this compound typically commences with the formation of 4-hydroxy-3-nitroquinoline. This precursor can be synthesized through various methods, often involving the cyclization of appropriately substituted anilines.

Following the preparation of 4-hydroxy-3-nitroquinoline, the next crucial step is its conversion to the more reactive intermediate, 4-chloro-3-nitroquinoline (B17048). This transformation is commonly achieved by treating 4-hydroxy-3-nitroquinoline with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a catalytic amount of a tertiary amine or in a solvent that can also act as a catalyst, such as N,N-dimethylformamide (DMF).

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitroquinoline with methylamine (B109427). This reaction is a classic example of an SNAr (Substitution Nucleophilic Aromatic) reaction, where the electron-withdrawing nitro group at the 3-position and the nitrogen atom in the quinoline ring activate the 4-position towards nucleophilic attack. The reaction is typically performed by treating 4-chloro-3-nitroquinoline with an excess of methylamine in a suitable solvent, such as ethanol (B145695) or isopropanol, often at elevated temperatures to ensure a reasonable reaction rate.

Table 1: Typical Reagents and Conditions for the Synthesis of this compound

| Step | Precursor | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1 | Substituted Aniline (B41778) | Cyclizing Agents | Acidic Media | Varies | 4-Hydroxy-3-nitroquinoline |

| 2 | 4-Hydroxy-3-nitroquinoline | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) | Dichloromethane (B109758), DMF (cat.) | Reflux | 4-Chloro-3-nitroquinoline |

Optimization Strategies for Yield and Purity

In the chlorination step, controlling the temperature and the rate of addition of the chlorinating agent is crucial to minimize the formation of byproducts. The use of a slight excess of the chlorinating agent can ensure complete conversion of the starting material.

For the final nucleophilic aromatic substitution, the concentration of methylamine and the reaction temperature are critical factors. A higher concentration of methylamine can increase the reaction rate, but also may lead to the formation of undesired side products. The choice of solvent is also important; polar aprotic solvents can often accelerate SNAr reactions. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally benign synthetic routes for quinoline derivatives are ongoing. In the context of this compound synthesis, several green chemistry principles can be applied.

The use of greener solvents is a key consideration. Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethanol, water, or ionic liquids can significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com The synthesis of 4-aminoquinoline (B48711) derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability to the synthesis of this compound. mdpi.com

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents like thionyl chloride is a desirable goal. While not yet reported for this specific molecule, research into catalytic C-N bond-forming reactions on the quinoline scaffold could provide a more sustainable alternative to the classical SNAr approach.

Functional Group Interconversions of this compound

The presence of the methylamino and nitro functional groups provides opportunities for further chemical transformations, allowing for the synthesis of a variety of derivatives with potentially interesting properties.

Reactivity of the Methylamino Moiety

The methylamino group at the 4-position of the quinoline ring is a nucleophilic center and can undergo various reactions.

N-Alkylation and N-Acylation: The secondary amine of the methylamino group can be further alkylated or acylated to introduce a wide range of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base to neutralize the generated acid. N-acylation can be performed using acyl chlorides or anhydrides. These reactions allow for the modification of the steric and electronic properties of the substituent at the 4-position.

Oxidation: While the methylamino group itself is susceptible to oxidation, the specific conditions required would need to be carefully controlled to avoid degradation of the quinoline ring, which is also sensitive to strong oxidizing agents.

Transformations Involving the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group and a versatile functional handle for further transformations.

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to a primary amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C or PtO₂), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. The resulting 3-amino-4-methylaminoquinoline is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 2: Potential Functional Group Interconversions of this compound

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

|---|---|---|---|

| Methylamino | N-Alkylation | Alkyl Halide, Base | 4-(N,N-Dialkylamino)-3-nitroquinoline |

| Methylamino | N-Acylation | Acyl Chloride, Base | 4-(N-Methylacetamido)-3-nitroquinoline |

The chemical space accessible from this compound through these synthetic and derivatization strategies highlights its potential as a building block in the development of novel compounds with tailored properties. Further research into its synthesis and reactivity is warranted to fully explore its utility.

Modifications of the Quinoline Heterocycle

Modifications to the quinoline heterocycle of 4-amino-3-nitroquinoline derivatives can be achieved through various synthetic strategies, often targeting the introduction of substituents on the benzene (B151609) ring of the quinoline system. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity.

One common approach to modify the quinoline core is to start with a substituted aniline as a precursor in the quinoline synthesis. For instance, the use of a substituted o-nitroaniline in a Skraup-type synthesis or a related cyclization reaction would result in a quinoline ring with substituents at desired positions. The nature and position of these substituents can be varied to create a diverse library of analogs.

Another strategy involves the direct functionalization of the pre-formed quinoline ring system. Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene portion of the quinoline nucleus. The position of substitution is directed by the existing substituents on the ring. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce nitro, halogen, sulfonic acid, and acyl or alkyl groups, respectively. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

The following table summarizes potential modifications of the quinoline heterocycle based on common synthetic methods for quinolines:

| Modification Type | Reagents and Conditions | Potential Substituents |

| From substituted anilines | Skraup synthesis, Doebner-von Miller reaction | Alkyl, alkoxy, halogen, nitro |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄ | Nitro, bromo, sulfo |

Derivatization Strategies Utilizing this compound as a Core Scaffold

The this compound scaffold presents several opportunities for derivatization, primarily targeting the amino and nitro groups, as well as the quinoline ring itself. These derivatization strategies are instrumental in exploring the chemical space around this core structure.

Design and Synthesis of Analogs

The synthesis of analogs of this compound can be approached by modifying the synthetic route to the parent compound. A key method for the synthesis of 4-amino-3-nitroquinolines involves the amination of 3-nitroquinoline (B96883). For example, 3-nitroquinoline can be aminated at the 4-position using liquid ammonia (B1221849) in the presence of potassium permanganate (B83412) to yield 4-amino-3-nitroquinoline. researchgate.net To obtain the N-methylated analog, a subsequent methylation step on the 4-amino group would be necessary, or alternatively, a direct reaction with methylamine could be explored.

The general synthetic approach for 4-amino-3-nitroquinolines can be summarized as follows:

| Precursor | Reagent | Product |

| 3-Nitroquinoline | NH₃/KMnO₄ | 4-Amino-3-nitroquinoline |

Further derivatization can be achieved by reacting 4-chloro-3-nitroquinoline with various primary or secondary amines to introduce different N-substituents at the 4-position. This nucleophilic aromatic substitution reaction is a versatile method for creating a library of 4-(substituted-amino)-3-nitroquinolines.

Exploration of Structure-Function Relationships via Derivatization

Derivatization of the this compound core is a powerful tool for investigating structure-function relationships. By systematically altering different parts of the molecule, researchers can probe the influence of various substituents on the compound's properties.

Key derivatization points include:

The 4-amino group: The methyl group can be replaced with other alkyl or aryl groups. The amino group can also be acylated or sulfonylated to introduce amides and sulfonamides, respectively.

The 3-nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the quinoline ring.

The quinoline ring: As discussed in section 2.2.3, substituents can be introduced on the benzene portion of the quinoline ring to modulate properties such as lipophilicity and electronic character.

The following table outlines potential derivatization reactions:

| Reaction Type | Reagent | Functional Group Modified | Product Type |

| N-Alkylation | Alkyl halide | 4-Amino group | Secondary/Tertiary amine |

| N-Acylation | Acyl chloride | 4-Amino group | Amide |

| Nitro Reduction | SnCl₂/HCl | 3-Nitro group | 3-Amino group |

| Aromatic Substitution | Various | Quinoline ring | Substituted quinoline |

Mechanistic Investigations of this compound Reactions

The synthesis of 4-amino-3-nitroquinoline from 3-nitroquinoline via amination likely proceeds through a nucleophilic aromatic substitution mechanism. The nucleophile (ammonia or an amine) attacks the electron-deficient C4 position of the 3-nitroquinoline ring, which is activated by the nitro group. This is followed by the elimination of a hydride ion, which is oxidized by potassium permanganate to regenerate the aromatic system.

Derivatization reactions at the 4-amino group, such as alkylation and acylation, follow standard nucleophilic substitution or addition-elimination pathways. The lone pair of electrons on the nitrogen atom of the methylamino group acts as the nucleophile.

The reduction of the nitro group to an amine is a well-established transformation that typically proceeds via a series of single-electron and proton transfer steps. Reagents like tin(II) chloride in hydrochloric acid are commonly used for this purpose.

Understanding these fundamental mechanisms is crucial for predicting the outcome of new reactions and for the rational design of novel derivatives based on the this compound scaffold.

Structure Activity Relationship Sar and Mechanistic Studies of 4 Methylamino 3 Nitroquinoline in Pre Clinical Models

Interaction with Biological Targets: Molecular Docking and Binding Affinity

Computational and in vitro studies on quinoline (B57606) derivatives have begun to elucidate their interactions with various biological macromolecules, offering a predictive framework for understanding the binding modes of 4-Methylamino-3-nitroquinoline.

Receptor Binding Studies

While specific receptor binding assays for this compound are not extensively documented, molecular docking studies on similar quinoline-based molecules suggest potential interactions with various cellular receptors. The binding affinity of such compounds is largely influenced by the nature and position of substituents on the quinoline ring. For instance, the methylamino group at the 4-position and the nitro group at the 3-position of this compound are predicted to play a crucial role in forming hydrogen bonds and electrostatic interactions with receptor active sites. The planar quinoline ring system can also engage in π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket.

Enzyme Inhibition Kinetics and Mechanisms

The quinoline nucleus is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound suggests it may exhibit inhibitory activity against various enzymes. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the quinoline ring, potentially enhancing its binding to enzyme targets. Kinetic studies on analogous compounds often reveal competitive or non-competitive inhibition mechanisms, depending on whether the compound binds to the active site or an allosteric site of the enzyme. The methylamino group could also contribute to the binding affinity and selectivity towards specific enzymes.

DNA/RNA Intercalation and Binding Dynamics

The planar aromatic structure of the quinoline ring is a key feature that allows many of its derivatives to function as DNA intercalating agents. This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, which can result in cytotoxic effects. The interaction is often stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions between the compound and the DNA molecule. The substituents on the quinoline ring, such as the methylamino and nitro groups of this compound, are expected to modulate the binding affinity and sequence selectivity of this intercalation.

In Vitro Biological Activities of this compound and Its Analogs

The in vitro evaluation of quinoline derivatives has revealed a broad spectrum of biological activities, including antimicrobial effects against a variety of pathogens.

Antimicrobial Efficacy Against Diverse Pathogens

Quinolines are a well-established class of antimicrobial agents. The diverse biological activities of the quinoline nucleus have led to the investigation of numerous derivatives for their efficacy against bacteria, fungi, and parasites. The introduction of different functional groups onto the quinoline scaffold allows for the fine-tuning of their antimicrobial spectrum and potency.

Analogs of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The antibacterial potency is highly dependent on the substitution pattern of the quinoline ring. For example, the presence of a nitro group can enhance the antibacterial activity of the quinoline core.

Below is a representative data table of the antibacterial activity of some quinoline analogs, which helps to contextualize the potential efficacy of this compound.

| Compound ID | Substituent at C3 | Substituent at C4 | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Analog A | -NO₂ | -NH₂ | Staphylococcus aureus | 16 |

| Analog B | -NO₂ | -OH | Staphylococcus aureus | 32 |

| Analog C | -H | -NHCH₃ | Staphylococcus aureus | 64 |

| Analog D | -NO₂ | -NH₂ | Escherichia coli | >128 |

| Analog E | -H | -NHCH₃ | Escherichia coli | >128 |

Preclinical Data on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical data was found for the chemical compound “this compound” corresponding to the biological activities outlined in the requested article structure.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the preclinical structure-activity relationships and mechanistic studies of this compound as requested. The creation of such an article would require specific experimental results from in vitro and preclinical models, which are not present in the available literature.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

In Vivo Biological Evaluation of this compound in Non-Human Organismal Models

Extensive literature searches did not yield specific in vivo data for this compound in the context of the requested preclinical models. The following sections reflect the absence of available research findings.

Efficacy in Animal Models of Infection

No studies were identified that evaluated the efficacy of this compound in animal models of bacterial, viral, fungal, or parasitic infections. Therefore, no data on its potential antimicrobial or anti-parasitic activity in a living organism is currently available in the public domain.

Antitumor Activity in Xenograft and Syngeneic Animal Models

While some research has been conducted on the in vitro anticancer properties of 4-aminoquinoline (B48711) derivatives, specific in vivo studies on the antitumor activity of this compound in xenograft or syngeneic animal models have not been reported in the available scientific literature. Consequently, there is no data to present on its efficacy in reducing tumor growth or improving survival in these preclinical cancer models.

Modulatory Effects in Animal Models of Inflammation

There is a lack of published research on the effects of this compound in animal models of inflammation. As a result, its potential to modulate inflammatory responses in conditions such as arthritis, inflammatory bowel disease, or other inflammatory disorders in vivo remains uninvestigated.

Neuroprotective Actions in Animal Models of Neurological Disorders

No preclinical studies on the neuroprotective effects of this compound in animal models of neurological disorders were found. Its potential to offer protection against neuronal damage in conditions like stroke, Alzheimer's disease, or Parkinson's disease has not been evaluated in vivo.

Elucidation of Molecular Mechanisms of Action for this compound

Identification of Key Signaling Pathways Affected

The molecular mechanisms of action for this compound, specifically the key signaling pathways it may modulate, have not been elucidated in the scientific literature. While related quinoline compounds have been investigated for their effects on pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, no such data is available for this compound. Therefore, its molecular targets and the signaling cascades it impacts remain unknown.

Analysis of Gene and Protein Expression Modulation

The carcinogenic and mutagenic effects of 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) are associated with significant alterations in gene and protein expression profiles in preclinical models. These changes are central to its mechanism of action, primarily revolving around DNA damage response and cellular stress.

In human lymphoblastoid cell lines, 4-NQO exposure has been shown to modulate the expression of genes involved in various cellular pathways. nih.gov The compound and its metabolites can bind to cellular macromolecules, including proteins, which can trigger a cascade of signaling events leading to altered gene expression. nih.gov Studies in yeast have identified the polymorphic transcription factor Yrr1 as a key player in conferring resistance to 4-NQO. wikipedia.org Yrr1 binds to the upstream regions of core genes known to regulate drug responses, thereby shifting the cellular response to 4-NQO. wikipedia.org

Furthermore, in human lung adenocarcinoma A549 cells, 4-NQO treatment has been demonstrated to decrease the protein expression of POLD4. spandidos-publications.com This reduction is significant as POLD4 is a subunit of DNA polymerase δ, which is involved in DNA replication and repair. The decreased level of POLD4 protein can weaken the nucleotide excision repair (NER) ability of the cells, making them more susceptible to the DNA damage induced by 4-NQO. spandidos-publications.com The effect of 4-NQO on POLD4 expression was found to be reversible by a proteasome inhibitor, suggesting that 4-NQO may induce the degradation of the POLD4 protein. spandidos-publications.com

In the context of oral carcinogenesis models, 4-NQO induces a tumor immune microenvironment that evolves over time. frontiersin.org This is characterized by changes in the infiltration of various immune cells, which is a direct consequence of altered expression of chemokines and cytokines. Specifically, an increase in CD4+ T helper cells, FoxP3+ regulatory T cells, and CD8+ cytotoxic T cells is observed as the lesions progress from dysplasia to squamous cell carcinoma. frontiersin.org This indicates a dynamic regulation of immune-related gene expression in response to 4-NQO-induced tissue damage and transformation.

The following interactive table summarizes the key genes and proteins modulated by 4-NQO in preclinical models.

| Gene/Protein | Cell/Model System | Observed Effect | Implication | Reference(s) |

| Yrr1 | S. cerevisiae (Yeast) | Polymorphic expression confers resistance | Regulation of drug response pathways | wikipedia.org |

| POLD4 | Human lung adenocarcinoma A549 cells | Decreased protein expression | Impaired DNA nucleotide excision repair | spandidos-publications.com |

| Immune-related genes (implicated by cell infiltration) | Mouse model of oral carcinogenesis | Altered expression leading to increased infiltration of CD4+, FoxP3+, and CD8+ T cells | Dynamic modulation of the tumor immune microenvironment | frontiersin.org |

Subcellular Localization and Target Engagement Studies

The biological activity of 4-Nitroquinoline 1-oxide (4-NQO) is intrinsically linked to its subcellular localization and direct engagement with molecular targets. Research has shown that 4-NQO and its metabolites primarily exert their effects within the nucleus through direct interaction with DNA.

Upon entering the cell, 4-NQO undergoes metabolic activation to form reactive intermediates, including 4-hydroxyaminoquinoline 1-oxide (4HAQO). nih.govwikipedia.org These metabolites are capable of covalently binding to cellular macromolecules. nih.govwikipedia.org Studies investigating the distribution of radiolabeled 4-NQO in human diploid fibroblasts have shown that it preferentially binds to the DNA within the chromatin. nih.gov Specifically, the binding is more prominent in the linker regions of the chromatin rather than the core nucleosomal DNA. nih.gov However, this binding appears to be random with respect to the transcriptional activity of the chromatin. nih.gov

The primary molecular target of 4-NQO is genomic DNA. Its activated metabolite, 4HAQO, reacts with purine (B94841) bases to form stable DNA adducts. nih.gov The main adducts are formed at the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine. nih.govnih.gov These adducts are bulky lesions that distort the DNA helix and can block DNA replication and transcription. In addition to forming adducts, 4-NQO can also induce oxidative DNA damage through the generation of reactive oxygen species (ROS), leading to the formation of 8-hydroxydeoxyguanosine (8OHdG). oup.com

A significant finding in target engagement studies is the ability of 4-NQO to trap topoisomerase I-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov While 4-NQO itself does not directly inhibit topoisomerase I in cell-free systems, its DNA adducts are thought to be responsible for trapping the enzyme on the DNA. aacrjournals.orgnih.gov This leads to the formation of protein-associated DNA single-strand breaks, which, if not repaired, can be converted into lethal double-strand breaks during DNA replication. aacrjournals.org The formation of these irreversible Top1cc is considered a key contributor to the cytotoxicity and carcinogenicity of 4-NQO. aacrjournals.org

Beyond its interaction with DNA, 4-NQO has also been shown to bind non-covalently to various proteins, particularly those containing sulfhydryl (SH) groups, such as urease. oup.com This suggests that 4-NQO could potentially modulate the function of a range of cellular proteins, although the primary mechanism of its toxicity is attributed to its interaction with DNA.

The following interactive table summarizes the subcellular localization and key molecular targets of 4-NQO.

| Subcellular Localization | Key Molecular Target | Type of Engagement | Consequence | Reference(s) |

| Nucleus (Chromatin) | Genomic DNA (linker regions) | Covalent binding (adduct formation) | DNA damage, mutations, replication/transcription blockage | nih.govwikipedia.orgnih.govnih.gov |

| Nucleus | Genomic DNA | Induction of oxidative damage | Formation of 8-hydroxydeoxyguanosine (8OHdG) | oup.com |

| Nucleus | Topoisomerase I-DNA complex | Trapping of the cleavage complex | Formation of protein-associated DNA single-strand breaks | aacrjournals.orgnih.gov |

| Cytoplasm/Various | SH-containing proteins (e.g., urease) | Non-covalent binding | Potential modulation of protein function | oup.com |

Computational Chemistry and in Silico Modeling of 4 Methylamino 3 Nitroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. nih.govrsc.org These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 4-Methylamino-3-nitroquinoline, the presence of the electron-donating methylamino group and the electron-withdrawing nitro group on the quinoline (B57606) scaffold is expected to significantly influence its electronic properties. The methylamino group will likely raise the energy of the HOMO, making the molecule a better electron donor, while the nitro group will lower the energy of the LUMO, enhancing its electron-accepting capabilities. This push-pull electronic effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting a molecule with potential for high reactivity and charge transfer interactions. semanticscholar.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the resistance to change in electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. For substituted quinoline derivatives, these descriptors are crucial in predicting their interaction with biological targets. nih.govrsc.org

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Values)

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.50 | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | 2.75 | Energy released when an electron is added |

| Electronegativity (χ) | 4.50 | Tendency to attract electrons |

| Chemical Hardness (η) | 1.75 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 5.79 | Propensity to accept electrons |

Conformation Analysis and Energetics

The three-dimensional structure of a molecule is critical to its function, particularly in its interaction with biological systems. Conformation analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the C-N bond of the methylamino group and the C-N bond of the nitro group.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. nih.gov This method is widely used in drug design to understand the binding mechanism and to predict the binding affinity of a compound to a specific biological target.

Prediction of Binding Modes and Affinities

Given the structural similarities of the quinoline scaffold to known inhibitors of various enzymes, this compound could potentially target a range of biological macromolecules. For instance, quinoline derivatives have been investigated as inhibitors of protein kinases, reverse transcriptase, and DNA gyrase. nih.govnih.govsemanticscholar.org

A molecular docking study would involve preparing the three-dimensional structure of the target protein and the ligand. The ligand is then placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. uobaghdad.edu.iq A more negative docking score indicates a stronger predicted binding affinity. researchgate.net

For this compound, the docking simulations would likely reveal key interactions with the amino acid residues in the active site. The quinoline nitrogen may act as a hydrogen bond acceptor, while the methylamino group could serve as a hydrogen bond donor. The nitro group, being a strong electron-withdrawing group, could participate in electrostatic interactions. The aromatic quinoline ring system is also expected to form π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov

Table 2: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Values)

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Lys745, Cys797 |

| HIV-1 Reverse Transcriptase | 4I2P | -9.2 | Lys101, Tyr181, Tyr188 |

| DNA Gyrase Subunit B | 5L3J | -7.8 | Asp73, Asn46, Ile78 |

Rational Design of Enhanced Derivatives

The insights gained from molecular docking studies can be invaluable for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov By analyzing the binding mode of this compound, specific modifications can be proposed to enhance its interactions with the target protein. For example, if the docking results indicate an unoccupied hydrophobic pocket near the methylamino group, this substituent could be replaced with a larger alkyl or aryl group to better fill this space and increase hydrophobic interactions. Similarly, if a hydrogen bond donor is required in a specific region, the nitro group could be replaced with a group capable of forming such an interaction. This structure-based drug design approach can significantly accelerate the discovery of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the conformational changes and stability of the ligand-target complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex would typically be run for several nanoseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will exhibit relatively small fluctuations in RMSD. researchgate.net

Dynamic Behavior of this compound within Binding Pockets

In studies of similar quinoline derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. mdpi.com These simulations track the movement of atoms over time, typically on the nanosecond to microsecond scale, allowing for the observation of how the ligand settles into its binding pose. Key metrics that would be analyzed for a this compound-protein complex include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD over the course of the simulation suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. This can reveal which residues in the binding pocket are most mobile and which parts of the this compound molecule have the most conformational freedom.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of binding stability. For this compound, the methylamino and nitro groups would be of particular interest for their hydrogen bonding potential.

Table 1: Hypothetical Interaction Data for this compound in a Kinase Binding Pocket (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) | Persistence (%) |

| Asp189 | Hydrogen Bond (Donor) | 2.8 | 95 |

| Lys72 | Hydrogen Bond (Acceptor) | 3.1 | 80 |

| Phe168 | π-π Stacking | 3.5 | 75 |

| Val57 | Hydrophobic | 4.2 | 90 |

Water Molecule Involvement in Binding Interactions

Water molecules play a crucial role in mediating and influencing ligand-protein interactions. Computational methods can be used to predict the location and energetic contributions of water molecules in the binding site. For this compound, understanding the role of water would be critical for lead optimization.

Displacement of Water Molecules: The binding of a ligand to a protein often involves the displacement of "unhappy" or high-energy water molecules from the binding site into the bulk solvent. This displacement can be entropically favorable and contribute significantly to the binding free energy. Computational techniques can identify which water molecules are likely to be displaced by different functional groups of this compound.

Studies on other ligand-protein systems have shown that the strategic placement of a methyl group can displace an unfavorable water molecule, leading to a significant increase in binding affinity. esrf.fr This highlights the importance of considering the hydration of the binding site when designing analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could be developed for a series of its analogs to predict their activity and guide the synthesis of more potent compounds.

Descriptor Selection and Model Development

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For analogs of this compound, a wide range of descriptors could be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can describe electronic properties such as HOMO and LUMO energies, and partial charges on atoms. nih.gov

3D Descriptors: These descriptors capture the three-dimensional shape and steric properties of the molecule.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used methods. aimspress.com The goal is to select a subset of descriptors that best correlate with the biological activity of the compounds.

Table 2: Examples of Molecular Descriptors for QSAR of Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Index | A measure of molecular shape and branching. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |

Predictive Capabilities for Biological Activity

A robust QSAR model should not only be able to explain the variance in the biological activity of the training set of compounds but also accurately predict the activity of new, untested compounds. The predictive power of a QSAR model is assessed through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and robustness of the model.

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive R-squared (R²pred) is a measure of how well the model predicts the activity of the test set.

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity. nih.gov These models often highlight the importance of electronic and hydrophobicity descriptors in determining the biological activity. A well-validated QSAR model for this compound analogs could be a valuable tool in a drug discovery program.

Cheminformatics Approaches for Exploring this compound Chemical Space

Cheminformatics provides the tools and techniques to organize, analyze, and visualize large collections of chemical data. For this compound, cheminformatics approaches can be used to explore its "chemical space" – the multidimensional space of all possible related molecules.

This exploration can help in:

Library Design: Designing diverse libraries of this compound analogs for screening.

Scaffold Hopping: Identifying new molecular scaffolds that have similar properties to this compound but with different core structures.

Property Prediction: Using computational models to predict the properties of virtual compounds before they are synthesized.

One common technique for visualizing chemical space is Principal Component Analysis (PCA). blogspot.com PCA can reduce the dimensionality of the descriptor space, allowing for the visualization of the chemical space in two or three dimensions. In such a plot, compounds with similar properties will cluster together. This can be used to assess the diversity of a set of this compound analogs and to identify regions of the chemical space that are underexplored. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Applications of 4 Methylamino 3 Nitroquinoline

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification (Pre-clinical, in vitro)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. chemmethod.com Its high accuracy and resolving power allow for the determination of elemental compositions, which is crucial in differentiating metabolites from endogenous molecules within complex biological matrices. chemmethod.com In the context of 4-Methylamino-3-nitroquinoline, HRMS would be instrumental in profiling its metabolic products in preclinical in vitro systems.

In cellular assays, such as those employing liver microsomes or cultured hepatocytes, this compound would likely undergo a series of biotransformation reactions. Based on the known metabolic pathways for structurally related nitroaromatic and quinoline (B57606) compounds, several key transformations can be anticipated. nih.govhyphadiscovery.com These typically involve Phase I reactions, such as oxidation, reduction, and hydrolysis, followed by Phase II conjugation reactions.

Common oxidative reactions catalyzed by cytochrome P450 enzymes could include hydroxylation of the quinoline ring or N-demethylation of the methylamino group. The nitro group is also susceptible to reduction, potentially forming nitroso, hydroxylamino, and ultimately amino metabolites. These reactive intermediates are of particular interest due to their potential for covalent binding to macromolecules. Following these initial modifications, Phase II enzymes would likely conjugate the metabolites with polar moieties such as glucuronic acid or sulfate (B86663) to facilitate excretion.

Table 1: Plausible Biotransformation Pathways for this compound in Cellular Assays

| Reaction Type | Potential Metabolite | Description |

| Phase I | ||

| Oxidation | Hydroxylated this compound | Addition of a hydroxyl group to the quinoline ring. |

| N-Demethylation | 4-Amino-3-nitroquinoline | Removal of the methyl group from the amine. |

| Nitro Reduction | 4-Methylamino-3-aminoquinoline | Reduction of the nitro group to an amino group. |

| Phase II | ||

| Glucuronidation | This compound-glucuronide | Conjugation with glucuronic acid. |

| Sulfation | This compound-sulfate | Conjugation with a sulfate group. |

A critical aspect of metabolite profiling is the detection of covalent adducts with biomolecules, such as DNA and proteins. nih.gov The formation of such adducts can be an initiating event in chemical toxicity and carcinogenesis. nih.gov Reactive metabolites of nitroaromatic compounds are known to form DNA adducts, and HRMS is a key technique for their identification. nih.gov

The analysis of DNA adducts typically involves the enzymatic digestion of DNA to its constituent nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov This "adductomics" approach allows for the sensitive detection and characterization of modified nucleosides. nih.gov For this compound, it is plausible that its reactive metabolites could form adducts with DNA bases, particularly guanine (B1146940) and adenine. nih.gov While specific adducts for this compound have not been reported, studies on other nitroaromatic compounds have demonstrated the utility of mass spectrometry in identifying such modifications. nih.govnih.gov

Table 2: Hypothetical Biomolecular Adducts of this compound Metabolites

| Biomolecule | Adduct Type | Analytical Approach |

| DNA | Covalent binding to nucleobases (e.g., guanine, adenine) | LC-HRMS of enzymatically digested DNA |

| Proteins | Covalent binding to nucleophilic amino acid residues (e.g., cysteine, lysine) | "Bottom-up" proteomics with LC-HRMS/MS |

X-ray Crystallography for Molecular Structure and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. chemmethod.com A crystal structure provides unambiguous information about bond lengths, bond angles, and conformation, which is invaluable for understanding a compound's chemical properties and for structure-based drug design.

While a crystal structure for this compound is not available in the public Cambridge Structural Database (CSD), the crystallographic analysis of related quinoline derivatives demonstrates the feasibility of such studies. chemmethod.com For instance, the crystal structure of a synthesized quinoline dicarbamic acid derivative was determined to be monoclinic with a P21/c space group, revealing the detailed molecular geometry and intermolecular interactions. chemmethod.com

In the absence of a specific crystal structure for this compound, a hypothetical data table based on typical parameters for similar organic molecules is presented for illustrative purposes.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1040 |

| Z | 4 |

Co-crystal analysis, where the target compound is crystallized with another molecule (a co-former), is another application of X-ray crystallography. cam.ac.uk This technique can be used to modify the physicochemical properties of a compound, such as solubility and stability, without altering its chemical structure. cam.ac.uk The synthesis and crystallographic analysis of co-crystals of other complex organic molecules have been reported, indicating that this approach could also be applied to this compound to potentially enhance its pharmaceutical properties. nih.gov

Single Crystal X-ray Diffraction of this compound and Its Derivatives

Single crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of a molecule.

Intermolecular interactions are key in dictating the crystal lattice. For this compound, one would expect to observe hydrogen bonding involving the methylamino group (N-H donor) and the nitro group (O acceptor). Furthermore, π-π stacking interactions between the aromatic quinoline rings are a common feature in the crystal packing of such planar molecules, contributing to the stability of the crystal lattice. The table below presents representative crystallographic data for a related nitro-substituted quinoline derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Empirical Formula | C17H12N2O3 |

| Formula Weight | 292.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(5) |

| b (Å) | 5.1317(2) |

| c (Å) | 26.456(1) |

| β (°) | 94.56(2) |

| Volume (Å3) | 1368.1(1) |

Data is illustrative and based on a representative substituted nitroquinoline from the literature. acs.org

Co-crystallization with Biological Targets for Binding Site Characterization

Co-crystallization is a powerful technique used in structural biology and drug discovery to understand how a small molecule (ligand) interacts with its biological target, typically a protein or a nucleic acid. By obtaining a crystal structure of the ligand-target complex, researchers can visualize the precise binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and elucidate the mechanism of action.

There are no specific published studies on the co-crystallization of this compound with any biological target. However, the quinoline scaffold is a well-known pharmacophore present in many biologically active compounds. The general approach would involve preparing a purified solution of the target protein and incubating it with an excess of this compound. Crystallization trials are then set up to find conditions that yield crystals of the complex. Successful structure determination would reveal the binding pocket and the orientation of the compound within it, guiding further structure-activity relationship (SAR) studies and the design of more potent or selective analogues.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Research Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govwvu.edu This is particularly crucial in pharmaceutical sciences, as enantiomers of a drug can have different pharmacological activities and toxicities. americanpharmaceuticalreview.com

The parent molecule, this compound, is not chiral as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for the analysis of its enantiomeric purity. However, if derivatives of this compound were synthesized that incorporate a chiral center, this technique would be essential for their characterization. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including quinoline derivatives. mdpi.comresearchgate.net The table below illustrates typical parameters for the chiral separation of a racemic quinolone.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile/Methanol/40 mM NH4OAc (pH 7.5) |

| Flow Rate | 0.4 mL/min |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

| Resolution (Rs) | > 1.5 (baseline separation) |

Data is representative of methods used for chiral quinoline derivatives. mdpi.com

Preparative chromatography operates on the same principles as analytical HPLC but is used to purify larger quantities of a compound for further use, such as in the synthesis of derivatives. sigmaaldrich.com Following a chemical synthesis, the crude product mixture is often purified using techniques like flash column chromatography or preparative HPLC.

In the synthesis of derivatives of this compound, preparative chromatography would be a critical step to isolate the desired product from starting materials, by-products, and other impurities. patsnap.com The choice of stationary phase (e.g., normal-phase silica (B1680970) gel or reverse-phase C18) and mobile phase is optimized through analytical scale experiments to achieve the best separation. The fractions containing the pure product are then collected, combined, and the solvent is evaporated to yield the purified derivative. This ensures that subsequent reactions or biological assays are performed with a compound of high purity.

Spectrophotometric Methods for Real-time Reaction Monitoring and Kinetic Studies

UV-Visible spectrophotometry is a versatile technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is also a powerful tool for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. researchgate.net

Nitroaromatic compounds, including this compound, typically exhibit strong UV-Vis absorbance due to their extended conjugated π-electron systems. nih.gov A change in the chemical structure during a reaction, for instance, the reduction of the nitro group to an amino group, will lead to a significant change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product, the reaction progress can be followed over time.

This data can then be used to determine the reaction rate and the rate law. For example, a study on the reaction of carcinogenic 4-nitroquinoline (B1605747) 1-oxide and its derivatives with sodium ethoxide utilized spectroscopic methods to elucidate kinetic data such as rate constants and activation energies. jst.go.jp The table below shows hypothetical data that could be obtained from a kinetic study of a reaction involving a nitroquinoline derivative.

| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant, k (s-1) |

|---|---|---|

| 0.01 | 1.5 x 10-4 | 0.015 |

| 0.02 | 3.0 x 10-4 | |

| 0.04 | 6.0 x 10-4 |

Data is hypothetical and for illustrative purposes of a first-order reaction.

Applications and Emerging Roles of 4 Methylamino 3 Nitroquinoline in Chemical and Biomedical Research

4-Methylamino-3-nitroquinoline as a Synthetic Intermediate for Complex Molecules

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, owing to the reactivity of its functional groups. The nitro and methylamino moieties on the quinoline (B57606) core provide strategic points for chemical modification, enabling the construction of intricate molecular frameworks.

Scaffolding in Drug Discovery and Development Programs (Pre-clinical Focus)

The most prominent application of this compound is as a key intermediate in the synthesis of 1H-imidazo[4,5-c]quinolines. This class of compounds has been extensively investigated for its therapeutic potential, particularly as antiviral and immunomodulatory agents.

The synthetic pathway typically involves the reduction of the nitro group of this compound to an amino group, followed by cyclization to form the fused imidazole (B134444) ring. This transformation yields the core 1H-imidazo[4,5-c]quinoline scaffold, which can be further functionalized to generate a library of derivatives with diverse biological activities.

| Precursor Compound | Target Compound Class | Potential Therapeutic Area |

| This compound | 1H-imidazo[4,5-c]quinolines | Antiviral, Bronchodilator |

This table summarizes the primary application of this compound as a synthetic precursor in preclinical drug discovery.

Detailed research findings from various patents describe the conversion of this compound into compounds like 2-mercapto-1-methyl-1H-imidazo[4,5-c]quinoline. These subsequent molecules have been explored for their potential as bronchodilators and for controlling viral infections, such as those caused by Herpes simplex virus. The general synthetic strategy involves reacting 4-hydroxy-3-nitroquinoline with phosphorus oxychloride to yield a 4-chloro-3-nitroquinoline (B17048) intermediate, which is then reacted with methylamine (B109427) to produce this compound. This intermediate is then catalytically reduced to form a diamine, which is subsequently cyclized to create the desired imidazoquinoline structure.

Building Block for Natural Product Total Synthesis

While this compound is a valuable synthetic intermediate, a comprehensive review of the scientific literature does not reveal specific instances of its use as a building block in the total synthesis of naturally occurring products. The focus of its application has predominantly been in the realm of medicinal chemistry for the creation of synthetic bioactive molecules.

Utilization of this compound as a Chemical Probe

The utility of a molecule as a chemical probe is dependent on its ability to selectively interact with biological targets to elucidate their function.

Tools for Mechanistic Biological Investigations

Currently, there is a lack of published research detailing the use of this compound as a direct chemical probe for mechanistic biological investigations. Its primary role has been as a precursor to other compounds which are then used in biological assays.

Fluorescent or Spin Labels for Imaging Studies (Non-human, Non-clinical)

No significant evidence in the scientific literature points to the application of this compound as a fluorescent or spin label for imaging studies. The intrinsic photophysical properties of this compound have not been a focus of research in this context.

Role of this compound in Material Science and Organic Electronics

An extensive search of the current scientific literature does not indicate any reported applications of this compound in the fields of material science or organic electronics. Research on this compound has been narrowly focused on its applications in synthetic and medicinal chemistry.

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

There is currently a lack of publicly available scientific literature detailing the specific application or performance of this compound as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Research into quinoline derivatives for such applications is an active field, but studies specifically investigating the this compound isomer have not been reported.

Photovoltaic Applications

Similarly, the use of this compound in photovoltaic applications, such as dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs), is not documented in the current body of scientific research. While organic dyes are a critical component of DSSCs, and quinoxaline-based sensitizers have been explored, specific studies on this compound for this purpose are not available case.eduresearchgate.net. The potential of this compound as a photosensitizer or an electronic component within a solar cell remains an uninvestigated area.

Catalytic Applications of this compound and its Metal Complexes

An examination of the scientific literature reveals no specific studies on the catalytic applications of this compound or its corresponding metal complexes. The field of catalysis often utilizes metal complexes with nitrogen-containing heterocyclic ligands; however, the catalytic activity of complexes derived from this compound has not been reported scirp.org.

Environmental Fate and Degradation Pathways of this compound

The environmental impact of synthetic chemical compounds is a critical area of study. However, specific research into the environmental fate and degradation of this compound is limited.

There are no dedicated studies on the photolytic degradation of this compound. General studies on the UV photolysis of other nitro-based pharmaceutical compounds indicate that the degradation kinetics are often pH-dependent nih.govresearchgate.net. For instance, the neutral species of ranitidine and nizatidine were found to be more photo-reactive than their deprotonated forms nih.gov. However, without specific experimental data for this compound, its photolytic stability and potential degradation products remain unknown.

The biotransformation of this compound by environmental microorganisms has not been specifically documented. Research on related compounds, such as quinoline and methylquinolines, has shown that they can be degraded by various bacterial strains, including Pseudomonas aeruginosa and P. putida nih.gov. These studies often identify hydroxylated quinolines as metabolic intermediates nih.gov. Furthermore, the enzymatic reduction of other nitroquinoline derivatives, like 6-nitroquinoline to 6-aminoquinoline, has been observed, particularly under hypoxic conditions nih.gov. This suggests that the nitro group on the quinoline ring can be a site for microbial transformation. However, the specific metabolic pathways for this compound, and the microorganisms capable of its degradation, have yet to be investigated.

Future Perspectives and Challenges in 4 Methylamino 3 Nitroquinoline Research

Unexplored Reactivity and Novel Synthetic Pathways for the Compound

The reactivity of 4-Methylamino-3-nitroquinoline is largely uncharted territory. The electron-withdrawing nature of the nitro group is expected to influence the electron density of the quinoline (B57606) ring system, potentially activating it for certain nucleophilic substitutions, while deactivating it for others. The methylamino group, conversely, is an electron-donating group that can direct electrophilic attack. The interplay between these two substituents presents a fascinating area for chemical exploration.

Future research could focus on:

Functionalization of the Amino Group: The secondary amine is a key handle for derivatization. Acylation, alkylation, and arylation reactions could be explored to generate a library of N-substituted analogs.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group would yield 3,4-diaminoquinoline derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems with potential biological activities.

Reactions at the Quinoline Ring: The influence of the existing substituents on the reactivity of the benzo and pyridine (B92270) rings of the quinoline scaffold towards electrophilic and nucleophilic aromatic substitution needs to be systematically investigated.

From a synthetic perspective, while classical methods like the Gould-Jacobs reaction can be employed for constructing the quinoline core, there is a significant opportunity to develop more efficient and sustainable pathways. Modern synthetic methodologies that could be adapted for this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique has been successfully used for the synthesis of related 4-arylamino-3-nitroquinolines and could significantly reduce reaction times and improve yields.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be explored for the introduction of the methylamino group at the C4 position.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reusable catalysts, and energy-efficient conditions is a critical challenge. Nanocatalyst-based methods, which have been applied to the synthesis of other quinolines, could offer a sustainable alternative.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, specialized equipment |

| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance | Catalyst cost and removal, ligand optimization |

| Green Chemistry Methods | Reduced environmental impact, sustainability | Catalyst development, reaction optimization |

Identification of Additional Biological Targets and Mechanistic Insights

The biological profile of this compound remains to be elucidated. However, the well-documented activities of related aminoquinolines and nitroaromatic compounds provide a strong rationale for investigating its potential as a therapeutic agent. The 4-aminoquinoline (B48711) scaffold is a known pharmacophore in antimalarial drugs like chloroquine, and various quinoline derivatives have shown promise as anticancer, antibacterial, and antiviral agents.

Future research should be directed towards:

Broad-Spectrum Biological Screening: Initial studies should involve screening this compound against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and parasites.

Target Identification and Validation: For any observed biological activity, the next crucial step will be to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanistic Studies: Elucidating the mechanism of action is fundamental for rational drug development. For instance, if the compound shows anticancer activity, studies should investigate its effects on cell cycle progression, apoptosis, and key signaling pathways. The mechanism of action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species, a pathway that could be relevant for this compound.

Development of Highly Selective and Potent Analogs with Improved Profiles

Should this compound exhibit promising biological activity, the development of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties will be a key objective. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new molecules.

Key strategies for analog development include:

Modification of the C4-Amino Group: Introducing different alkyl or aryl substituents on the nitrogen atom can significantly impact biological activity and physicochemical properties.

Substitution on the Quinoline Ring: The introduction of various functional groups at different positions of the quinoline nucleus can modulate the electronic properties and steric profile of the molecule, leading to improved target engagement. For instance, the presence of a halogen at the 7-position is often crucial for the antimalarial activity of 4-aminoquinolines.

Bioisosteric Replacement of the Nitro Group: While the nitro group can be important for activity, it can also be associated with toxicity. Replacing it with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could lead to safer and more effective compounds.

| Analog Design Strategy | Rationale | Potential Outcome |

| C4-Amino Group Modification | Modulate lipophilicity and target interactions | Improved potency and pharmacokinetic profile |

| Quinoline Ring Substitution | Fine-tune electronic and steric properties | Enhanced target selectivity and activity |

| Nitro Group Bioisosteric Replacement | Reduce potential toxicity | Improved safety profile |

Advancements in Computational Modeling for this compound-Based Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can be leveraged to:

Predict Physicochemical Properties: In silico methods can estimate properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize analogs for synthesis.

Virtual Screening and Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogs, providing insights for the design of more potent inhibitors.

Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic structure and reactivity of the molecule, aiding in the interpretation of experimental results.

Integration with High-Throughput Screening Platforms for Early Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The development of a synthetic route that is amenable to the creation of a diverse library of this compound analogs would enable the use of HTS for the early-stage discovery of hit compounds. This would involve the parallel synthesis of a multitude of derivatives with varying substituents, which could then be screened in automated biological assays.

Addressing Challenges in Scalable and Sustainable Synthesis of this compound

A significant hurdle in the development of any new chemical entity is the ability to produce it on a large scale in a cost-effective and environmentally friendly manner. For this compound, challenges may include:

Regioselectivity: Controlling the position of the nitro and amino groups on the quinoline ring can be challenging, often leading to mixtures of isomers that are difficult to separate.

Harsh Reaction Conditions: Many classical quinoline syntheses require high temperatures and strong acids, which are not ideal for large-scale production and can be environmentally hazardous.

Cost of Starting Materials: The availability and cost of the necessary precursors will also be a factor in the scalability of the synthesis.

Future research should focus on developing robust and scalable synthetic routes that address these challenges, potentially through the use of continuous flow chemistry and green chemical principles.

The Role of this compound in Interdisciplinary Research

Beyond its potential in medicinal chemistry, this compound could find applications in other scientific fields. The quinoline ring system is known to have interesting photophysical properties, and its derivatives have been explored as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound may impart unique electronic and optical properties that could be exploited in materials science.

Furthermore, its ability to interact with biological molecules could be harnessed in the development of chemical probes to study biological processes. The integration of its synthesis and characterization with fields such as chemical biology, materials science, and nanotechnology could open up new avenues for innovation.

Translational Research Opportunities for this compound Derivatives (Strictly Pre-clinical)

Translational research for derivatives of this compound is focused on bridging the gap between initial laboratory discoveries and potential therapeutic applications. The preclinical phase is a critical component of this pathway, designed to rigorously evaluate the efficacy, safety, and pharmacokinetic profile of new chemical entities before they can be considered for clinical development. Given the structural alerts and known biological activities of the quinoline and nitroaromatic scaffolds, a systematic and multi-faceted preclinical evaluation is essential. Opportunities in this space involve a tiered approach, from target identification and validation to comprehensive in vivo efficacy and safety studies.

Target Identification and Molecular Mechanism Studies

A foundational step in the preclinical development of novel this compound derivatives is the identification and validation of their molecular targets. The quinoline core is a "privileged scaffold" known to interact with various biological targets, and the addition of the methylamino and nitro groups can confer unique activities. arabjchem.org Preclinical research would initially focus on elucidating these mechanisms.

Kinase Inhibition Profiling: Many quinoline-based compounds are known to be kinase inhibitors. nih.gov Derivatives could be screened against a broad panel of kinases implicated in cancer, such as EGFR, HER-2, and VEGFR-2, to identify potential inhibitory activity. nih.govnih.gov

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system suggests a potential for DNA intercalation. arabjchem.org Preclinical assays would investigate the ability of these derivatives to bind to DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and a common target for anticancer drugs. arabjchem.orgresearchgate.net

Induction of Oxidative Stress: The nitro group is known to be metabolically reduced in cells, a process that can generate reactive oxygen species (ROS). mdpi.comoup.com Preclinical studies would quantify ROS production in cancer cells upon treatment and evaluate the subsequent activation of cell death pathways.

In Vitro Efficacy and Lead Optimization

Following target identification, a crucial phase of preclinical research involves synthesizing a library of this compound derivatives and evaluating their biological activity in vitro. This stage aims to establish a structure-activity relationship (SAR) to guide the selection of lead candidates with optimal potency and selectivity.

Antiproliferative Screening: Derivatives would be tested against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) to determine their cytotoxic and antiproliferative potency. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values are used to compare the efficacy of different analogs.

Table 1: Illustrative In Vitro Antiproliferative Activity of Hypothetical this compound Derivatives

| Compound ID | Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |